

3,5-Dimethoxybenzohydrazide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,5-Dimethoxybenzohydrazide**

Cat. No.: **B1297025**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core chemical properties, synthesis, and potential biological activities of **3,5-Dimethoxybenzohydrazide**. The information is curated for professionals in the fields of chemical research and drug development, with a focus on structured data, experimental protocols, and visual representations of key processes.

Core Chemical Properties

3,5-Dimethoxybenzohydrazide is a carbohydrazide derivative of 3,5-dimethoxybenzoic acid. Its chemical structure, characterized by a dimethoxy-substituted benzene ring attached to a hydrazide moiety, makes it a subject of interest for various chemical and pharmacological applications.

Physicochemical Data

The following table summarizes the key physicochemical properties of **3,5-Dimethoxybenzohydrazide**.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₂ N ₂ O ₃	[1]
Molecular Weight	196.2 g/mol	[1]
Appearance	White to off-white crystalline solid	(Predicted)
Melting Point	143-144 °C	
Boiling Point	(Not available)	
Density	1.189 ± 0.06 g/cm ³ (Predicted)	
pKa	11.78 ± 0.10 (Predicted)	
Solubility	Soluble in ethanol	[1]
Storage Conditions	Room Temperature	

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **3,5-Dimethoxybenzohydrazide**. While specific spectra for this exact compound are not widely published, data from closely related compounds and its precursors allow for accurate prediction and interpretation.

Infrared (IR) Spectroscopy: The IR spectrum of a similar compound, 4-hydroxy-**3,5-dimethoxybenzohydrazide**, shows characteristic peaks that can be extrapolated to **3,5-Dimethoxybenzohydrazide**.^{[2][3][4]} Key expected vibrational bands are detailed in the table below.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
3300-3400	Strong	N-H Stretching (Amine)
3000-3100	Medium	C-H Stretching (Aromatic)
2850-2950	Medium	C-H Stretching (Methoxy)
1640-1680	Strong	C=O Stretching (Amide I)
1580-1600	Strong	C=C Stretching (Aromatic)
1520-1560	Strong	N-H Bending (Amide II)
1200-1300	Strong	C-O Stretching (Aryl ether, asymmetric)
1050-1150	Strong	C-O Stretching (Aryl ether, symmetric)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR chemical shifts for **3,5-Dimethoxybenzohydrazide** in DMSO-d₆ are presented below. These predictions are based on the analysis of structurally similar compounds.[5][6][7]

¹H NMR (Predicted):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.5	Singlet	1H	-C(O)NH-
~7.0	Singlet	2H	Aromatic H (C2, C6)
~6.5	Singlet	1H	Aromatic H (C4)
~4.4	Broad Singlet	2H	-NH ₂
~3.8	Singlet	6H	-OCH ₃

¹³C NMR (Predicted):

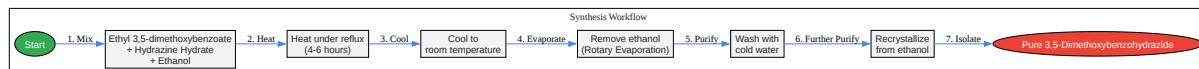
Chemical Shift (ppm)	Assignment
~165	C=O
~160	Aromatic C (C3, C5)
~135	Aromatic C (C1)
~105	Aromatic C (C2, C6)
~102	Aromatic C (C4)
~55	-OCH ₃

Mass Spectrometry (MS): The electron ionization mass spectrum of 4-hydroxy-**3,5-dimethoxybenzohydrazide** provides insight into the expected fragmentation pattern.^[8] For **3,5-Dimethoxybenzohydrazide**, the molecular ion peak [M]⁺ would be expected at m/z 196.

Experimental Protocols

Synthesis of 3,5-Dimethoxybenzohydrazide

A reliable method for the synthesis of **3,5-Dimethoxybenzohydrazide** involves the reaction of an ester of 3,5-dimethoxybenzoic acid with hydrazine hydrate.^{[1][5]}


Materials:

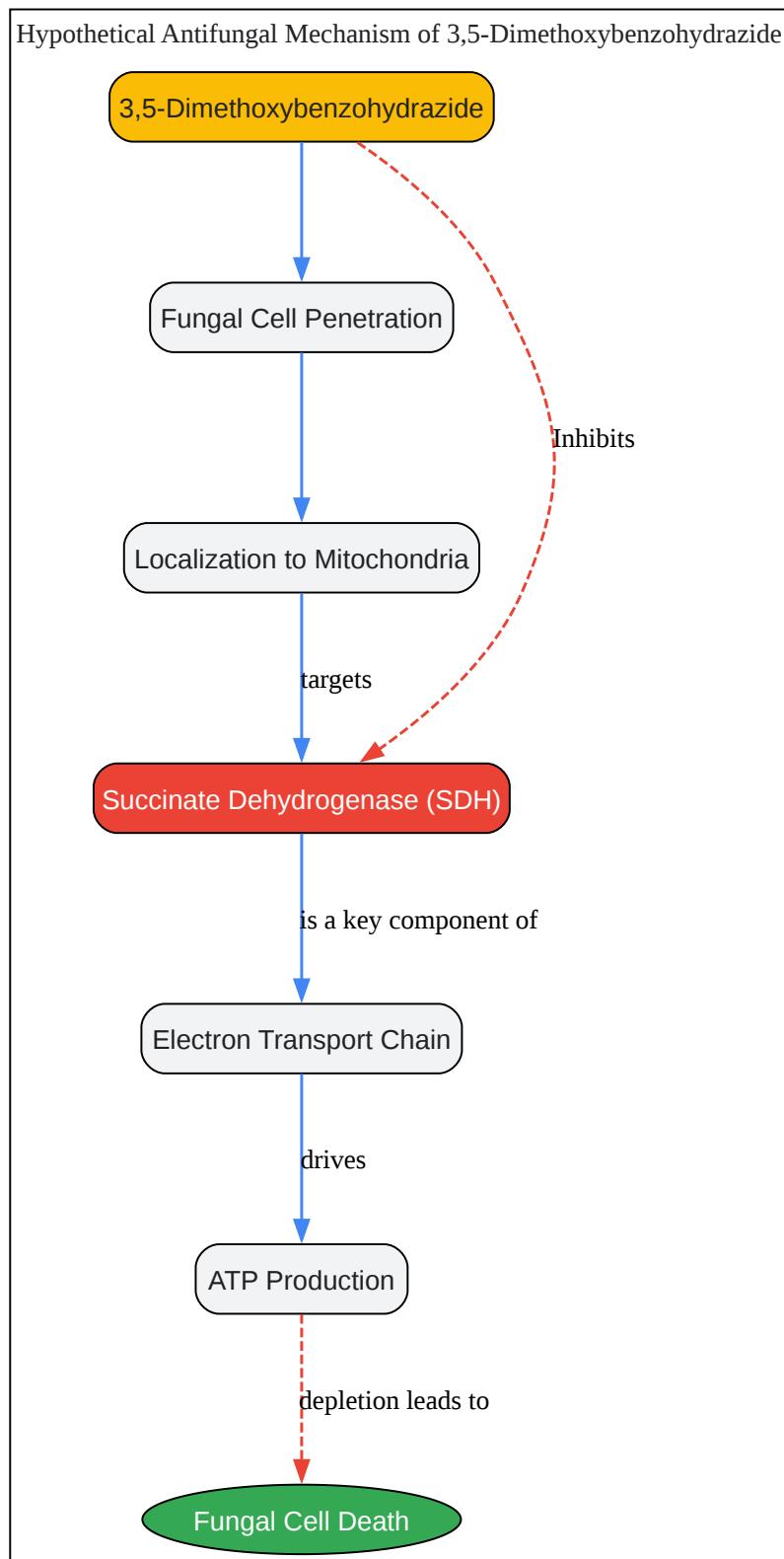
- Ethyl 3,5-dimethoxybenzoate
- Hydrazine hydrate (80% solution in water)
- Ethanol

Procedure:

- A mixture of ethyl 3,5-dimethoxybenzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is prepared in a round-bottom flask.
- The reaction mixture is heated under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The resulting solid residue is washed with cold water to remove excess hydrazine hydrate and other water-soluble impurities.
- The crude product is then recrystallized from ethanol to yield pure **3,5-Dimethoxybenzohydrazide** as a white crystalline solid.

[Click to download full resolution via product page](#)


Synthesis workflow for **3,5-Dimethoxybenzohydrazide**.

Potential Biological Activities and Signaling Pathways

Benzohydrazide derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. Of particular interest is their potential as enzyme inhibitors.

Antifungal Activity and Succinate Dehydrogenase Inhibition

Several studies have highlighted the potent antifungal activity of benzohydrazide derivatives.^[9] ^[10] One of the key mechanisms of action for some fungicidal benzamides is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain.^[11]^[12]^[13]^[14] Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

[Click to download full resolution via product page](#)

Proposed mechanism of antifungal action via SDH inhibition.

Experimental Protocol for Antifungal Susceptibility Testing

The antifungal activity of **3,5-Dimethoxybenzohydrazide** can be evaluated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- **3,5-Dimethoxybenzohydrazide**
- Fungal strain (e.g., *Candida albicans*)
- RPMI-1640 medium
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- A stock solution of **3,5-Dimethoxybenzohydrazide** in a suitable solvent (e.g., DMSO) is prepared.
- Serial two-fold dilutions of the compound are made in RPMI-1640 medium in the wells of a 96-well plate.
- A standardized inoculum of the fungal strain is prepared and added to each well.
- The plates are incubated at 35°C for 24-48 hours.
- The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.

Monoamine Oxidase (MAO) Inhibition

Hydrazine derivatives are a known class of monoamine oxidase (MAO) inhibitors.[\[19\]](#)[\[20\]](#)[\[21\]](#) [\[22\]](#)[\[23\]](#) MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases. The potential of **3,5-Dimethoxybenzohydrazide** as a MAO inhibitor could be an interesting avenue for further research.

Conclusion

3,5-Dimethoxybenzohydrazide is a readily synthesizable compound with a range of potential biological activities. Its structural similarity to known antifungal agents and enzyme inhibitors makes it a promising candidate for further investigation in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the chemical and pharmacological properties of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.iucr.org [journals.iucr.org]
- 2. 4-Hydroxy-3,5-dimethoxybenzoic acid hydrazide | C9H12N2O4 | CID 74043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide [webbook.nist.gov]
- 4. Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide [webbook.nist.gov]
- 5. Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide [webbook.nist.gov]
- 9. [Frontiers](http://frontiersin.org) | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 10. Quantitative structure-antifungal activity relationships of some benzohydrazides against *Botrytis cinerea* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rational design and discovery of novel hydrazide derivatives as potent succinate dehydrogenase inhibitors inspired by natural d/l-camphor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a Fungicide Candidate Targeting Succinate Dehydrogenase via Computational Substitution Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel succinate dehydrogenase inhibitors containing oxime ester structures: design, synthesis, and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [3,5-Dimethoxybenzohydrazide: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1297025#3-5-dimethoxybenzohydrazide-chemical-properties\]](https://www.benchchem.com/product/b1297025#3-5-dimethoxybenzohydrazide-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com